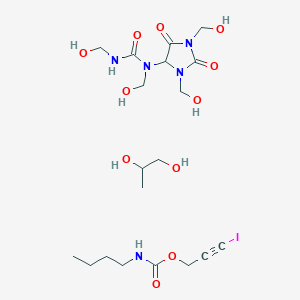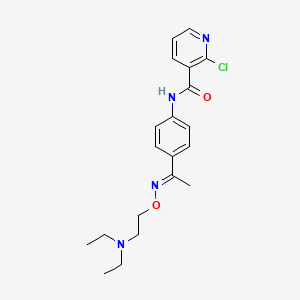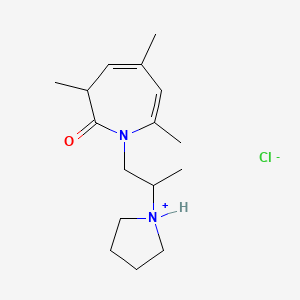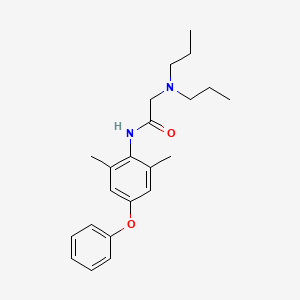![molecular formula C40H34N6O8 B13738864 Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- CAS No. 17741-63-8](/img/structure/B13738864.png)
Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- is a complex organic compound with the molecular formula C40H38N6O8 and a molecular weight of 730.77 g/mol . This compound is characterized by its intricate structure, which includes multiple acetylamino and diethoxy groups attached to a triphenodioxazine core. It is a member of the benzamide family, known for its diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Triphenodioxazine Core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions to form the triphenodioxazine core.
Introduction of Diethoxy Groups: The diethoxy groups are introduced through etherification reactions using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Acetylation of Amino Groups: The final step involves the acetylation of amino groups using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N’-Diacetylbenzamide: A derivative with acetyl groups attached to the nitrogen atoms.
Diethoxybenzamide: A derivative with diethoxy groups attached to the aromatic ring.
Uniqueness
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- is unique due to its complex structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
17741-63-8 |
|---|---|
分子式 |
C40H34N6O8 |
分子量 |
726.7 g/mol |
IUPAC 名称 |
N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide |
InChI |
InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50) |
InChI 键 |
RVIBUAHWQKVQEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


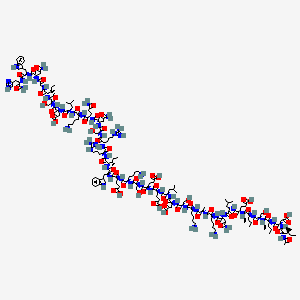
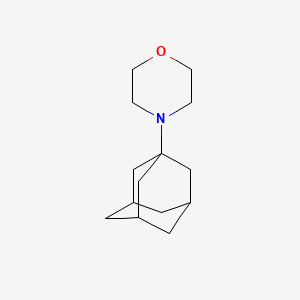
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
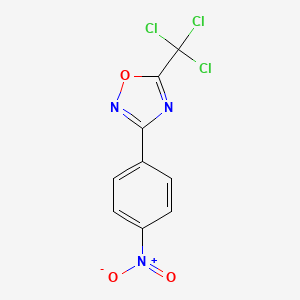
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
